molecular formula C12H19N3O3 B4045135 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No.: B4045135
M. Wt: 253.30 g/mol
InChI Key: WJQSOAVUYCKQHE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide is 253.14264148 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroaminomethylation Studies

Research by Hamers et al. (2009) explored the hydroaminomethylation of 1-octene and piperidine using a pyrrole-substituted phosphine ligand. This study demonstrated high activities and selectivities in the process, which could be important in the synthesis of complex organic compounds, including those related to 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide (Hamers et al., 2009).

Enamine Chemistry

Rasmussen et al. (1981) investigated the cycloaddition reactions between enaminothiones and electrophilic olefins and acetylenes. Their work included the study of reactions involving pyrrolidinyl and piperidinyl compounds, which are structurally related to the compound of interest. Such studies provide insight into the reactivity and potential applications of these compounds in synthesizing diverse organic molecules (Rasmussen et al., 1981).

Pharmacological Investigations

Najar et al. (2011) discussed the enhancement of etoposide bioavailability by a piperine analogue, which is structurally related to piperidine derivatives. This research is significant for understanding how modifications in piperidine structures, such as those in 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide, can influence drug bioavailability and efficacy (Najar et al., 2011).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their research provides insights into how piperidine derivatives interact at the molecular level, which could be relevant for understanding the behavior of 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide in biological systems (Shim et al., 2002).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) conducted a study on the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. This research is relevant for understanding the potential therapeutic applications of piperidine derivatives in neurodegenerative diseases (Sugimoto et al., 1990).

Lipid Peroxidation Inhibition

Braughler et al. (1987) described the development of novel 21-amino steroids as inhibitors of iron-dependent lipid peroxidation, involving piperidine derivatives. This research highlights the potential use of piperidine structures in developing compounds that could mitigate oxidative stress-related damage (Braughler et al., 1987).

Properties

IUPAC Name

1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQSOAVUYCKQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.